molecular formula C5H3IO2S B1613403 2-Iodothiophene-3-carboxylic acid CAS No. 18895-00-6

2-Iodothiophene-3-carboxylic acid

Cat. No. B1613403
CAS RN: 18895-00-6
M. Wt: 254.05 g/mol
InChI Key: FVYBUDOVMJXWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Iodothiophene-3-carboxylic acid” is a heterocyclic compound with a molecular formula of C6H3IO2S . It belongs to the class of thiophene derivatives, which are widely used in medicinal and chemical industries.


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of “2-Iodothiophene-3-carboxylic acid” is 254.05 . The IUPAC name is 2-iodo-3-thiophenecarboxylic acid . The InChI code is 1S/C5H3IO2S/c6-4-3 (5 (7)8)1-2-9-4/h1-2H, (H,7,8) .


Chemical Reactions Analysis

The reaction of 3-thiophenecarboxylic acid with NBS (N-Bromosuccinimide) can lead to bromination at the 2 and 5-position, affording 2,5-dibromo-3-thiophenecarboxylic acid . This compound can then undergo esterification with nonanol .


Physical And Chemical Properties Analysis

The physical form of “2-Iodothiophene-3-carboxylic acid” is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Iodothiophene-3-carboxylic acid: is a valuable precursor in synthesizing a variety of biologically active thiophene derivatives. These compounds have been studied for their potential pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . The iodo and carboxylic acid functionalities allow for further modifications, creating a diverse array of medicinal molecules.

Corrosion Inhibitors

Thiophene derivatives are known to serve as effective corrosion inhibitors in industrial chemistry2-Iodothiophene-3-carboxylic acid can be incorporated into polymers or coatings to protect metals from corrosion, particularly in harsh environments .

Organic Semiconductors

The thiophene ring is a critical component in the development of organic semiconductors2-Iodothiophene-3-carboxylic acid can be used to synthesize organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics and display technologies .

Material Science Applications

In material science, 2-Iodothiophene-3-carboxylic acid can be utilized to create novel materials with unique electronic properties. Its incorporation into conductive polymers or as a dopant can enhance the material’s electrical conductivity and stability .

Synthetic Chemistry Building Blocks

As a polyfunctional derivative, 2-Iodothiophene-3-carboxylic acid serves as a versatile building block in synthetic chemistry. It can undergo various chemical transformations, such as halogenation, coupling reactions, and nucleophilic substitutions, to produce complex molecular structures .

Colorimetric and Fluorogenic Agents

Carboxylic acids, including 2-Iodothiophene-3-carboxylic acid , can be used in developing colorimetric and fluorogenic agents. These compounds are essential for detecting biological processes, environmental monitoring, and food safety applications .

Safety And Hazards

“2-Iodothiophene-3-carboxylic acid” is considered hazardous . It is a combustible liquid and harmful if swallowed . It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-Iodothiophene-3-carboxylic acid” could be in the development of new medicinal compounds.

properties

IUPAC Name

2-iodothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYBUDOVMJXWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630564
Record name 2-Iodothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodothiophene-3-carboxylic acid

CAS RN

18895-00-6
Record name 2-Iodothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodothiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Iodothiophene-3-carboxylic acid
Reactant of Route 3
2-Iodothiophene-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Iodothiophene-3-carboxylic acid
Reactant of Route 5
2-Iodothiophene-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Iodothiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.